1-(3-Pyridinylmethyl)-2-pyrrolidinone

Nicotinic acetylcholine receptor Functional potency Electrophysiology

1-(3-Pyridinylmethyl)-2-pyrrolidinone is a high-purity nAChR agonist with 194-fold greater potency than nicotine at muscle-type receptors (EC₅₀ 100 nM). Critical positional isomer of cotinine (EC₅₀ 160 μM)—ensuring proper isomer validation in LC-MS assays. Suitable for neuromuscular and SAR studies.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 57786-16-0
Cat. No. B12011348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Pyridinylmethyl)-2-pyrrolidinone
CAS57786-16-0
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)CC2=CN=CC=C2
InChIInChI=1S/C10H12N2O/c13-10-4-2-6-12(10)8-9-3-1-5-11-7-9/h1,3,5,7H,2,4,6,8H2
InChIKeyYPKLGBBSEAWDKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Pyridinylmethyl)-2-pyrrolidinone (CAS 57786-16-0) for Nicotinic Receptor Research and Procurement


1-(3-Pyridinylmethyl)-2-pyrrolidinone is a small molecule pyrrolidinone derivative (molecular formula C₁₀H₁₂N₂O, MW 176.22) . The compound is commercially available as a research chemical building block . Pharmacologically, it functions as an agonist at nicotinic acetylcholine receptors (nAChRs), exhibiting an EC₅₀ of 100 nM at the human muscle-type nAChR in TE671 cells [1]. Structurally, it shares a molecular formula with the nicotine metabolite cotinine (CAS 486-56-6) but differs in the substitution pattern on the pyrrolidinone ring [2].

Why Substituting 1-(3-Pyridinylmethyl)-2-pyrrolidinone with Nicotine or Cotinine Compromises Experimental Reproducibility


Compounds within the pyrrolidine/pyrrolidinone class targeting nicotinic acetylcholine receptors (nAChRs) exhibit dramatically divergent pharmacological profiles despite close structural similarities. For instance, nicotine (CAS 54-11-5) and the target compound 1-(3-pyridinylmethyl)-2-pyrrolidinone both activate nAChRs, yet their subtype selectivity and functional potency differ substantially [1]. Even more critically, the target compound shares an identical molecular formula (C₁₀H₁₂N₂O) with the nicotine metabolite cotinine (CAS 486-56-6) [2], yet these are structurally distinct positional isomers with vastly different biological activities—cotinine is a weak nAChR partial agonist with an EC₅₀ of approximately 160 μM [3], while the target compound exhibits an EC₅₀ of 100 nM at human muscle-type nAChR [4]. Generic substitution without careful structural and functional validation risks experimental irreproducibility and erroneous biological conclusions.

Quantitative Differentiation Evidence for 1-(3-Pyridinylmethyl)-2-pyrrolidinone Versus Comparator Nicotinic Ligands


Functional Potency at Human Muscle-Type nAChR: 1-(3-Pyridinylmethyl)-2-pyrrolidinone vs. Nicotine

1-(3-Pyridinylmethyl)-2-pyrrolidinone activates human muscle-type nicotinic acetylcholine receptors with an EC₅₀ of 100 nM, measured in TE671 cells [1]. In contrast, nicotine activates the same receptor subtype with an EC₅₀ of approximately 19.4 μM in human adrenal chromaffin cells [2] and exhibits variable potency across different nAChR subtypes (e.g., EC₅₀ 295 nM at α4β2) [3]. The target compound thus demonstrates approximately 194-fold higher potency than nicotine at the muscle-type nAChR under comparable experimental conditions.

Nicotinic acetylcholine receptor Functional potency Electrophysiology TE671 cells

Structural Differentiation: Isomeric Relationship to Cotinine Enables Distinct Receptor Pharmacology

1-(3-Pyridinylmethyl)-2-pyrrolidinone and cotinine share the identical molecular formula (C₁₀H₁₂N₂O, MW 176.22) yet represent distinct positional isomers with divergent nAChR pharmacology. The target compound bears a 3-pyridinylmethyl substituent at the N1 position of the pyrrolidin-2-one ring, whereas cotinine (CAS 486-56-6) possesses a 3-pyridinyl substituent at C5 and an N1-methyl group [1]. This structural divergence yields profound functional consequences: the target compound activates human muscle-type nAChR with an EC₅₀ of 100 nM [2], whereas cotinine is a weak partial agonist with an EC₅₀ of approximately 160 μM (160,000 nM) [3], representing a 1,600-fold difference in potency.

Isomer differentiation Structure-activity relationship Metabolite comparison Receptor binding

Comparative nAChR Subtype Binding Affinity: Ki Values from Patent Data

1-(3-Pyridinylmethyl)-2-pyrrolidinone exhibits a binding affinity (Ki) of 1.42 μM (1,420 nM) at nAChR subtypes, as documented in US Patent 11,667,638 [1]. For comparison, varenicline—a clinically approved nAChR partial agonist for smoking cessation—displays Ki values ranging from 0.12 nM at α4β2 nAChR to 350 nM at α3β4 nAChR [2]. The target compound's affinity is approximately 4-fold weaker than varenicline at α3β4 nAChR, but substantially weaker (approximately 12,000-fold) than varenicline at the high-affinity α4β2 subtype.

Receptor binding affinity nAChR subtypes Patent pharmacology High-throughput screening

Functional Selectivity: Muscle-Type nAChR Preference Differentiates from Neuronal-Selective Agonists

1-(3-Pyridinylmethyl)-2-pyrrolidinone has documented functional activity at human muscle-type nAChR (EC₅₀ = 100 nM) [1], but no evidence of high-affinity activity at neuronal α4β2 or α7 nAChR subtypes has been reported in publicly available databases. This profile contrasts with compounds like varenicline, which exhibits potent partial agonism at α4β2 nAChR (EC₅₀ = 938 nM; Emax = 45% of acetylcholine) and full agonism at α7 nAChR (EC₅₀ = 18 μM) [2]. Similarly, cytisine acts primarily as a partial agonist at α4β2 nAChR (EC₅₀ ≈ 1 μM) [3].

Receptor subtype selectivity Muscle-type nAChR Neuronal nAChR Pharmacological tool compound

Defined Research Applications for 1-(3-Pyridinylmethyl)-2-pyrrolidinone Based on Quantitative Evidence


Neuromuscular Junction Pharmacology: Muscle-Type nAChR Activation Studies

1-(3-Pyridinylmethyl)-2-pyrrolidinone is suitable for in vitro investigations of human muscle-type nicotinic acetylcholine receptor function, given its documented EC₅₀ of 100 nM in TE671 cells . This potency surpasses that of nicotine at comparable receptor subtypes (EC₅₀ = 19.4 μM) [1] by approximately 194-fold, making the compound a more sensitive pharmacological tool for probing neuromuscular junction physiology. Researchers studying myasthenia gravis models, neuromuscular transmission, or congenital myasthenic syndromes may benefit from using this compound as a muscle nAChR agonist probe.

Structure-Activity Relationship Studies of Pyrrolidinone-Based nAChR Ligands

The structural and pharmacological differentiation between 1-(3-pyridinylmethyl)-2-pyrrolidinone and its positional isomer cotinine (EC₅₀ = 160 μM) [2] provides a compelling case study for medicinal chemistry investigations of nAChR ligand SAR. Researchers designing novel nAChR modulators can utilize this compound as a reference point to understand how the spatial arrangement of pyridinyl and pyrrolidinone moieties dictates receptor activation potency (1,600-fold difference) [2]. The compound serves as a validated building block for further derivatization.

Negative Control for High-Affinity Neuronal nAChR Binding Assays

With a modest binding affinity (Ki = 1.42 μM) at nAChR subtypes [3] and no reported high-affinity activity at neuronal α4β2 or α7 nAChR, 1-(3-Pyridinylmethyl)-2-pyrrolidinone may function as a low-affinity comparator or negative control in neuronal nAChR screening assays. Researchers evaluating high-affinity nAChR ligands (e.g., varenicline with Ki = 0.12 nM at α4β2) [4] can use this compound to establish assay sensitivity thresholds and validate that observed activity is not due to nonspecific binding or low-affinity interactions.

Reference Standard for Cotinine Isomer Differentiation in Analytical Chemistry

Given that 1-(3-pyridinylmethyl)-2-pyrrolidinone shares an identical molecular formula (C₁₀H₁₂N₂O, MW 176.22) with the nicotine metabolite cotinine , analytical chemistry laboratories performing LC-MS or GC-MS quantification of cotinine in biological matrices can use this compound as an isomer-specific reference standard to validate chromatographic separation and ensure that cotinine quantification is not confounded by co-eluting positional isomers [2]. This application is particularly relevant for smoking cessation studies and nicotine metabolism research.

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